1-Amino-1H-pyrrole-2-carbaldehyde
CAS No.: 874112-78-4
Cat. No.: VC16011696
Molecular Formula: C5H6N2O
Molecular Weight: 110.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874112-78-4 |
|---|---|
| Molecular Formula | C5H6N2O |
| Molecular Weight | 110.11 g/mol |
| IUPAC Name | 1-aminopyrrole-2-carbaldehyde |
| Standard InChI | InChI=1S/C5H6N2O/c6-7-3-1-2-5(7)4-8/h1-4H,6H2 |
| Standard InChI Key | UPQQOGZJLNUIQV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C(=C1)C=O)N |
Introduction
Chemical Identity and Nomenclature
1-Amino-1H-pyrrole-2-carbaldehyde is systematically named as 5-amino-1H-pyrrole-2-carbaldehyde under IUPAC nomenclature . Its molecular formula is , with a molecular weight of 110.114 g/mol . Synonyms include:
The compound’s CAS registry number (57500-59-1) distinguishes it from related derivatives, such as 1H-pyrrole-2-carboxaldehyde (CAS 1003-29-8), which lacks the amino substituent .
Structural Characteristics and Molecular Properties
Molecular Geometry and Bonding
The compound features a pyrrole ring substituted with an aldehyde group at position 2 and an amino group at position 5. Key structural insights include:
Predicted Physicochemical Properties
Experimental and computational data reveal the following properties:
| Property | Value | Source |
|---|---|---|
| Density | ||
| Boiling Point | 346.8 \pm 27.0 \, ^\circ\text{C} | |
| Flash Point | 163.6 \pm 23.7 \, ^\circ\text{C} | |
| LogP (Partition Coefficient) | 0.34 | |
| Vapor Pressure (25°C) |
Collision cross-section (CCS) predictions for adducts further aid in mass spectrometry characterization :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 111.05529 | 119.1 |
| [M+Na]+ | 133.03723 | 130.0 |
Synthesis and Reaction Mechanisms
Oxidative Annulation Strategy
A scalable synthesis route involves oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters. Key features include:
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Oxidant: Molecular oxygen serves as the oxygen source for aldehyde formation, avoiding stoichiometric hazardous oxidants .
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Mechanism: The reaction proceeds via C(sp³)–H to C=O oxidation, confirmed by isotopic labeling studies .
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Yield: Reported yields exceed 60% for derivatives under optimized conditions .
Comparative Analysis with Traditional Methods
Conventional approaches to pyrrole-2-carbaldehyde synthesis often require harsh oxidants like MnO₂ or CrO₃, which generate toxic byproducts. The oxidative annulation method offers superior atom economy and scalability .
Physical and Spectroscopic Properties
Spectral Data
While experimental UV/Vis spectra for 1-amino-1H-pyrrole-2-carbaldehyde are scarce, its non-amino analogue (1H-pyrrole-2-carboxaldehyde) exhibits a at 270 nm in ethanol . Substitution with an amino group likely redshifts this absorption due to enhanced conjugation.
Thermal Stability
The compound’s high boiling point () suggests significant thermal stability, attributed to intramolecular hydrogen bonding between the amino and aldehyde groups .
Applications and Research Significance
Pharmaceutical Intermediates
Pyrrole-carbaldehydes are precursors to bioactive molecules, including kinase inhibitors and antimicrobial agents. The amino group’s nucleophilicity enables facile derivatization for drug discovery .
Materials Science
Conjugated pyrrole derivatives are explored in organic electronics. The electron-rich amino group may enhance charge transport properties in conductive polymers .
Limitations and Future Directions
Current research gaps include:
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Toxicity Data: No published studies on acute or chronic toxicity.
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Catalytic Applications: Potential as a ligand in transition-metal catalysis remains unexplored.
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